Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry
Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry
An In-depth Technical Guide to 4-Ethoxy-3-fluorobenzoic Acid (CAS: 5710-64-5)
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a compound's metabolic stability, lipophilicity, pKa, and binding affinity. 4-Ethoxy-3-fluorobenzoic acid is an exemplar of a strategically designed building block that harnesses these attributes. This guide provides an in-depth examination of its properties, synthesis, and application, offering field-proven insights for researchers and development scientists.
Core Physicochemical and Spectroscopic Profile
4-Ethoxy-3-fluorobenzoic acid is an aromatic carboxylic acid where the benzene ring is substituted with a fluorine atom at the meta-position and an ethoxy group at the para-position relative to the carboxyl group.[1] This specific arrangement dictates its reactivity and utility.
Physicochemical Properties
The properties of this molecule are a composite of its constituent functional groups: the acidic carboxyl group, the lipophilic ethoxy group, and the electron-withdrawing fluorine atom.
| Property | Value | Source |
| CAS Number | 5710-64-5 | N/A |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | Calculated |
| Appearance | White to off-white solid/powder | General observation |
| Melting Point | 148-152 °C | Vendor Data |
| Solubility | Moderately soluble in common organic solvents (e.g., alcohols, ethers, DMSO); slightly soluble in cold water, more soluble in hot water.[1] | Inferred from analogs |
| pKa | ~4.0 | Estimated based on 4-fluorobenzoic acid (pKa 4.14) |
Spectroscopic Signature
Definitive characterization is essential for ensuring purity and confirming structure during synthesis and quality control. While a dedicated public spectral database for this specific molecule is sparse, its signature can be reliably predicted based on extensive data from closely related analogs like 4-fluorobenzoic acid and 4-ethoxybenzoic acid.[2][3]
| Technique | Predicted Signature | Rationale and Interpretation |
| ¹H NMR | δ 12.5-13.5 (s, 1H, -COOH), δ 7.7-7.9 (m, 2H, Ar-H), δ 7.0-7.2 (t, 1H, Ar-H), δ 4.1-4.3 (q, 2H, -OCH₂CH₃), δ 1.4-1.6 (t, 3H, -OCH₂CH₃) | The acidic proton is a broad singlet. The aromatic region will show complex splitting due to H-H and H-F coupling. The ethoxy group presents a classic quartet and triplet pattern. |
| ¹³C NMR | δ ~166 (C=O), δ ~155 (d, ¹JCF, C-F), δ ~148 (C-O), δ 115-130 (Aromatic Cs), δ ~65 (-OCH₂), δ ~15 (-CH₃) | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings. |
| IR (cm⁻¹) | ~3000 (broad, O-H), ~1680 (strong, C=O), ~1600, 1500 (C=C aromatic), ~1250 (C-O-C ether), ~1100 (C-F) | The broad O-H stretch of the carboxylic acid dimer and the strong carbonyl stretch are characteristic. The C-O ether and C-F stretches are also key diagnostic peaks. |
| Mass Spec (EI) | m/z 184 (M⁺), 139 ([M-OEt]⁺), 121 ([M-COOH-F]⁺), 95 ([M-COOH-OEt]⁺) | The molecular ion peak should be clearly visible. Common fragmentation includes the loss of the ethoxy group and decarboxylation, consistent with benzoic acid derivatives.[4] |
Synthesis and Purification Workflow
A robust and scalable synthesis of 4-Ethoxy-3-fluorobenzoic acid is critical for its use in larger-scale applications. A common and efficient laboratory-scale approach involves the Williamson ether synthesis starting from a commercially available precursor, 3-fluoro-4-hydroxybenzoic acid. This method is favored for its high yields and operational simplicity.
Synthetic Strategy Overview
The synthesis proceeds via the protection of the carboxylic acid, followed by etherification of the phenolic hydroxyl group, and concluding with deprotection. This sequence prevents the acidic proton of the carboxyl group from interfering with the base-mediated etherification.
Caption: A three-step synthesis of 4-Ethoxy-3-fluorobenzoic acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring.
Step 1: Synthesis of Methyl 3-fluoro-4-hydroxybenzoate (Esterification)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (10.0 g, 64.1 mmol).
-
Reagents: Add methanol (150 mL) and slowly add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol. The large excess of methanol drives the equilibrium towards the ester product.
-
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase until the starting material spot disappears.
-
Workup: Cool the reaction to room temperature. Reduce the solvent volume to ~30 mL using a rotary evaporator. Slowly pour the concentrated mixture into 200 mL of ice-cold water, which should cause the product to precipitate.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. The yield is typically >95%.
Step 2: Synthesis of Methyl 4-ethoxy-3-fluorobenzoate (Etherification)
-
Setup: In a 250 mL round-bottom flask, dissolve the dried ester from Step 1 (10.9 g, 64.1 mmol) in acetone (100 mL).
-
Reagents: Add anhydrous potassium carbonate (13.3 g, 96.2 mmol, 1.5 equiv.) and iodoethane (7.7 mL, 96.2 mmol, 1.5 equiv.).
-
Reaction: Heat the suspension to reflux and maintain for 8-12 hours.
-
Causality: Potassium carbonate is a mild base that deprotonates the phenolic hydroxyl group to form a phenoxide. This potent nucleophile then displaces the iodide from iodoethane in a classic Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.
-
-
Monitoring: Monitor by TLC (3:1 Hexane:Ethyl Acetate) for the disappearance of the starting phenol.
-
Workup: Cool the mixture and filter off the inorganic salts. Wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
Step 3: Synthesis of 4-Ethoxy-3-fluorobenzoic acid (Saponification)
-
Setup: Transfer the crude ester from Step 2 into a 250 mL round-bottom flask. Dissolve it in ethanol (80 mL).
-
Reagents: Add a solution of sodium hydroxide (5.1 g, 128 mmol, 2.0 equiv.) in water (40 mL).
-
Reaction: Heat the mixture to reflux for 2-3 hours, during which the solution should become homogeneous.
-
Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis back to the carboxylate salt.
-
-
Workup: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.
-
Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~2. A white precipitate of the final product will form.
-
Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. For high purity, recrystallize the crude product from an ethanol/water mixture. Dry the final product under vacuum. The expected yield is 85-95% over the final two steps.
Strategic Role in Medicinal Chemistry and Drug Discovery
The 4-ethoxy-3-fluoro-substituted phenyl ring is not merely a passive scaffold; it is an active pharmacomodulatory motif. Its utility stems from the predictable and beneficial ways the substituents influence a lead compound's biological profile.
Key Structure-Activity Relationship (SAR) Insights
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly by Cytochrome P450 oxidases. Placing a fluorine atom at a site that is susceptible to metabolic hydroxylation can significantly increase the compound's in vivo half-life.[5]
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid, making it a stronger acid compared to its non-fluorinated analog. This can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects solubility, cell permeability, and target binding.
-
Lipophilicity Tuning: The ethoxy group adds lipophilicity compared to a hydroxyl or methoxy group. This allows for systematic tuning of the overall logP of a molecule, which is essential for balancing solubility with membrane permeability to achieve optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Binding Interactions: The fluorine atom can act as a weak hydrogen bond acceptor. The oxygen of the ethoxy group is also a hydrogen bond acceptor. These interactions can provide additional binding affinity and selectivity for a biological target.
Caption: SAR insights for the 4-Ethoxy-3-fluorobenzoic acid scaffold.
Key Reactions and Derivatization
The carboxylic acid is the primary functional handle for elaborating this scaffold into more complex molecules. Amide bond formation is arguably the most common and vital reaction in medicinal chemistry, used to link molecular fragments.
Amide Coupling via Activated Ester
Directly reacting a carboxylic acid with an amine is generally inefficient. The acid must first be "activated" to create a better leaving group, facilitating nucleophilic attack by the amine. A standard, reliable method uses EDC (a water-soluble carbodiimide) and HOBt (an activating agent that suppresses side reactions).
Caption: Workflow for EDC/HOBt mediated amide bond formation.
Protocol: EDC/HOBt Amide Coupling
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Ethoxy-3-fluorobenzoic acid (1.0 g, 5.43 mmol) in anhydrous DMF (20 mL).
-
Activation: Add HOBt (0.88 g, 6.52 mmol, 1.2 equiv.) and EDC·HCl (1.25 g, 6.52 mmol, 1.2 equiv.). Stir the mixture at room temperature for 15 minutes.
-
Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is rapidly trapped by HOBt to form the HOBt-activated ester, which is less prone to racemization and side reactions than the O-acylisourea itself.
-
-
Base: Add N,N-Diisopropylethylamine (DIPEA) (2.8 mL, 16.3 mmol, 3.0 equiv.) to the mixture.
-
Amine Addition: Add the desired primary or secondary amine (5.43 mmol, 1.0 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.
-
Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Safety and Handling
Proper handling of all chemical reagents is paramount. Based on the safety profiles of analogous compounds like 3- and 4-fluorobenzoic acid, 4-Ethoxy-3-fluorobenzoic acid should be handled as a hazardous substance.[6][7][8][9]
-
Hazard Classification: Expected to cause skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move person to fresh air.
-
Ingestion: Wash out mouth with water. Do not induce vomiting.
-
| Precautionary Measure | Specification | Rationale |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. | Prevents inhalation of dust or vapors. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side-shields or goggles, lab coat. | Prevents skin and eye contact.[8] |
| Handling | Avoid generating dust.[8] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling. | Minimizes exposure risk. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] | Ensures chemical stability and prevents accidental exposure. |
References
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PubChem. 4-Fluorobenzoic Acid. [Link]
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ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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